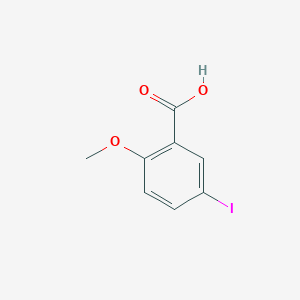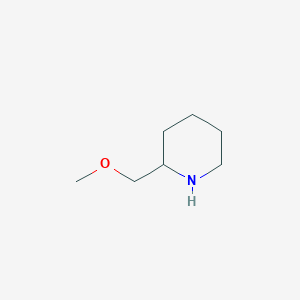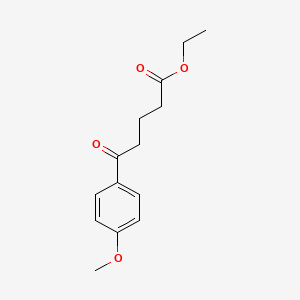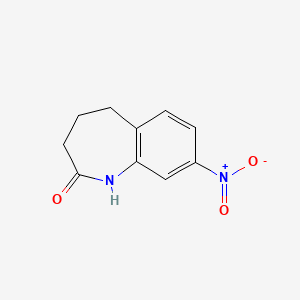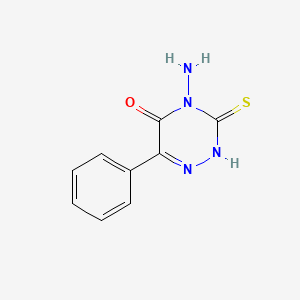![molecular formula C14H25N3O2 B1308432 5-[(Dibutylamino)methyl]-2-furohydrazide CAS No. 899710-26-0](/img/structure/B1308432.png)
5-[(Dibutylamino)methyl]-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(Dibutylamino)methyl]-2-furohydrazide” is a chemical compound with the molecular formula C14H25N3O2 and a molecular weight of 267.37 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-[(Dibutylamino)methyl]-2-furohydrazide” is defined by its molecular formula, C14H25N3O2 . This indicates that the compound contains 14 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(Dibutylamino)methyl]-2-furohydrazide” are largely defined by its molecular structure. It has a molecular weight of 267.37 . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Compounds with structures similar to “5-[(Dibutylamino)methyl]-2-furohydrazide” have been explored for their antimicrobial properties. For example, amino derivatives of dibromoquinolines showed significant activity against a variety of gram-positive and gram-negative bacteria, as well as yeast, indicating their potential as broad-spectrum antimicrobials (Okide, Adikwu, & Esimone, 2000). This suggests that modifying the structure of furohydrazides to include certain amino groups could enhance their antimicrobial efficacy.
Antimycobacterial Evaluation
Research into the antimycobacterial activity of furohydrazide derivatives revealed that certain compounds exhibit promising in vitro activity against Mycobacterium tuberculosis. One study found that a nitro-furoic acid hydrazone derivative demonstrated significant activity against both log- and starved-phase cultures of Mycobacterium tuberculosis, including enzyme inhibition, indicating potential for tuberculosis treatment (Sriram, Yogeeswari, Vyas, Senthilkumar, Bhat, & Srividya, 2010).
Development of Fluorescent Materials
Compounds structurally related to “5-[(Dibutylamino)methyl]-2-furohydrazide” have also found application in the synthesis of fluorescent materials. A study on the synthesis of highly water-soluble perylene bisimide from a related furan derivative highlighted its high fluorescence and good solubility in water and polar solvents (Boobalan, Imran, & Nagarajan, 2012), demonstrating the potential for creating novel fluorescent probes for biological and chemical sensing.
Eigenschaften
IUPAC Name |
5-[(dibutylamino)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-3-5-9-17(10-6-4-2)11-12-7-8-13(19-12)14(18)16-15/h7-8H,3-6,9-11,15H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBEZZMSJZKPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=C(O1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195395 |
Source


|
| Record name | 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Dibutylamino)methyl]-2-furohydrazide | |
CAS RN |
899710-26-0 |
Source


|
| Record name | 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

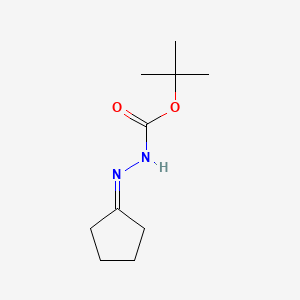


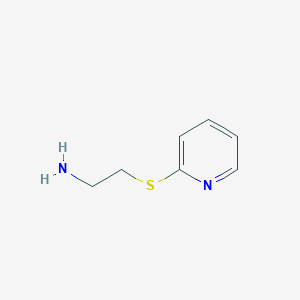
amino]-acetic acid](/img/structure/B1308374.png)
